

# A Meta-Analysis of Chidamide in Peripheral T-Cell Lymphoma: A Comparative Guide

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## Compound of Interest

Compound Name: Chidamide

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This guide provides a comprehensive meta-analysis of clinical trial data for **Chidamide** in the treatment of peripheral T-cell lymphoma (PTCL). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

## Efficacy and Safety Analysis of Chidamide and Comparators

The following tables summarize the key efficacy and safety outcomes for **Chidamide** and other systemic therapies in both relapsed/refractory (R/R) and previously untreated PTCL patient populations. Data is aggregated from multiple clinical trials to provide a comparative overview.

### Table 1: Efficacy of Chidamide in Relapsed/Refractory PTCL

Treatment Regimen	N	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Clinical Trial(s)
Chidamide Monotherapy	79	28% <sup>[1][2]</sup>	14% <sup>[1][3]</sup> <sup>[2]</sup>	2.1 months <sup>[1]</sup>	21.4 months <sup>[1]</sup>	Pivotal Phase II <sup>[1]</sup> <sup>[3][2]</sup>
256	39.06%	-	129 days	-	Real-world study	
Chidamide + Chemotherapy	127	51.18%	-	152 days	-	Real-world study <sup>[4][5]</sup>
Chidamide + CPCT	45	71.1%	28.9%	8.5 months	17.2 months	Phase II (NCT02879526) <sup>[6]</sup>

**Table 2: Efficacy of Chidamide in Untreated PTCL**

Treatment Regimen	N	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Progression-Free Survival (PFS)	Key Clinical Trial(s)
Chidamide + CHOP	28	89.3% <sup>[7]</sup>	57.1% <sup>[7]</sup>	14.0 months <sup>[7]</sup>	Phase Ib (NCT02809573) <sup>[7]</sup>
Chidamide + CHOEP	113	60.2% <sup>[8]</sup>	40.7% <sup>[8]</sup>	10.7 months <sup>[8]</sup>	Phase II (NCT02987244) <sup>[8]</sup>

**Table 3: Comparative Efficacy of Other Approved Agents in Relapsed/Refractory PTCL**

Treatment	N	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Clinical Trial(s)
Romidepsin	130	25% <a href="#">[9]</a>	15% <a href="#">[9]</a>	-	-	Pivotal Phase II (NCT00426764) <a href="#">[9]</a>
45	38%	18%	-	-	Phase II <a href="#">[10]</a>	
Belinostat	120	25.8% <a href="#">[4]</a>	10.8% <a href="#">[4]</a>	1.6 months	7.9 months	BELIEF (NCT00865969) <a href="#">[4]</a> <a href="#">[5]</a>
Pralatrexate	109	29% <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>	11% <a href="#">[12]</a> <a href="#">[13]</a>	3.5 months <a href="#">[12]</a> <a href="#">[13]</a>	14.5 months <a href="#">[12]</a> <a href="#">[13]</a>	PROPEL (NCT00420195) <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>

**Table 4: Safety Profile of Chidamide (Grade 3/4 Adverse Events)**

Adverse Event	Chidamide Monotherapy (R/R PTCL)[1][4]	Chidamide + Chemotherapy (R/R PTCL)[4][5]	Chidamide + CHOP (Untreated PTCL)[7]	Chidamide + CHOEP (Untreated PTCL)[8]
Thrombocytopenia	10.2% - 22%	18.1%	10.0%	31.0%
Neutropenia	6.2% - 11%	12.6%	83.3%	69.0%
Leukopenia	13%	-	90.0%	69.0%
Anemia	-	7.1%	-	37.2%
Fatigue	-	5.5%	-	-
Febrile Neutropenia	-	-	10.0%	-

## Experimental Protocols of Key Clinical Trials

Detailed methodologies for the pivotal trials of **Chidamide** and its main competitors are outlined below to allow for a critical appraisal of the presented data.

### Chidamide (Pivotal Phase II Trial in R/R PTCL)

- Study Design: A multicenter, open-label, single-arm Phase II study conducted in China.[3]
- Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy. Histological subtypes included PTCL-not otherwise specified (NOS), anaplastic large-cell lymphoma (ALCL), extranodal NK/T-cell lymphoma, and angioimmunoblastic T-cell lymphoma (AITL).[1][3]
- Treatment Protocol: **Chidamide** was administered orally at a dose of 30 mg twice per week. [3]
- Primary Endpoint: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee based on International Working Group (IWG) criteria.[3]

## Romidepsin (Pivotal Phase II Trial in R/R PTCL - NCT00426764)

- Study Design: An international, pivotal, single-arm, Phase II trial.[\[9\]](#)
- Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[\[9\]](#)
- Treatment Protocol: Romidepsin was administered at a dose of 14 mg/m<sup>2</sup> as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[\[9\]](#)
- Primary Endpoint: The rate of complete response (CR) or unconfirmed complete response (CRu) as assessed by an independent review committee.[\[9\]](#)

## Belinostat (BELIEF Trial in R/R PTCL - NCT00865969)

- Study Design: A Phase II, non-randomized, open-label study.[\[5\]](#)
- Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[\[1\]](#)[\[5\]](#)
- Treatment Protocol: Belinostat was administered at a dose of 1,000 mg/m<sup>2</sup> as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[\[1\]](#)[\[5\]](#)
- Primary Endpoint: The overall response rate (ORR) based on central assessment by an independent review committee.[\[5\]](#)

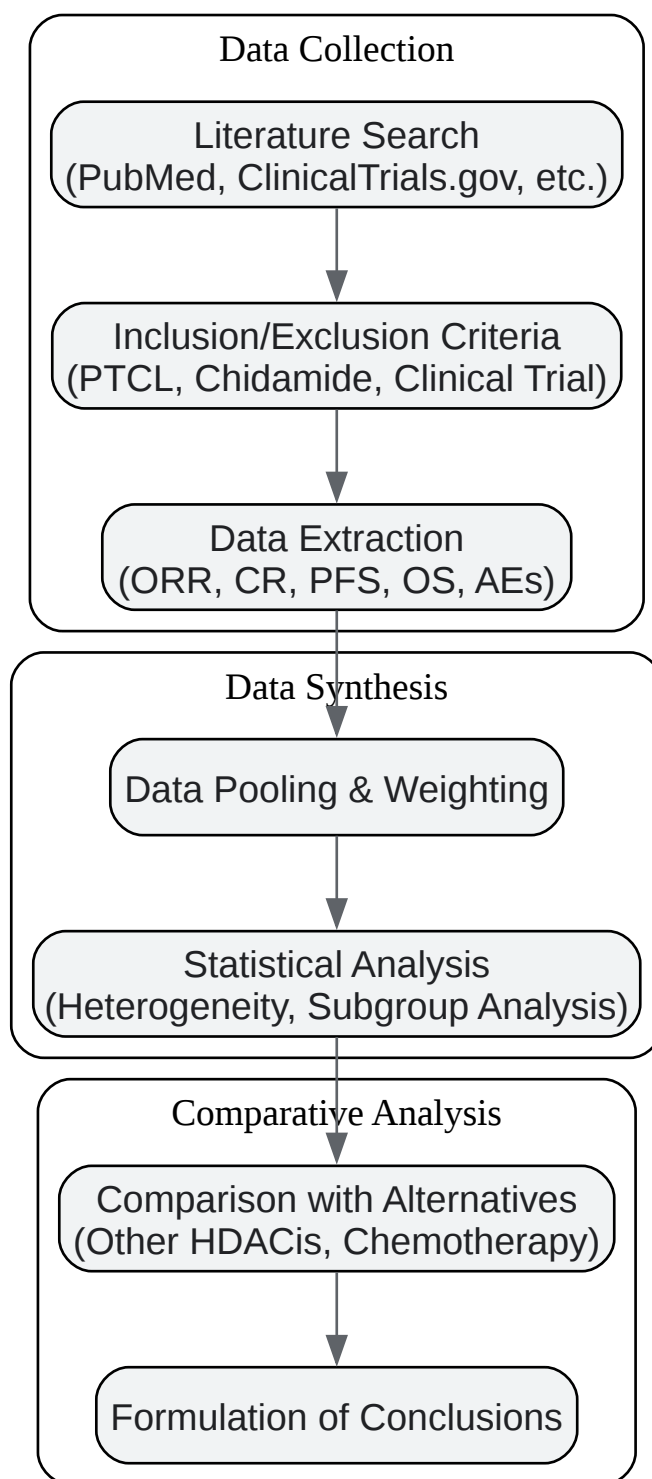
## Pralatrexate (PROPEL Trial in R/R PTCL - NCT00420195)

- Study Design: A pivotal, multicenter, Phase II, non-randomized, open-label, international study.[\[11\]](#)
- Patient Population: Patients with histologically confirmed PTCL who had disease progression after at least one prior treatment.[\[11\]](#)
- Treatment Protocol: Pralatrexate was administered intravenously at 30 mg/m<sup>2</sup> weekly for 6 of 7 weeks, with vitamin B12 and folic acid supplementation.[\[11\]](#)

- Primary Endpoint: The overall response rate (ORR) assessed by an independent central review using the International Workshop Criteria (IWC).[\[11\]](#)

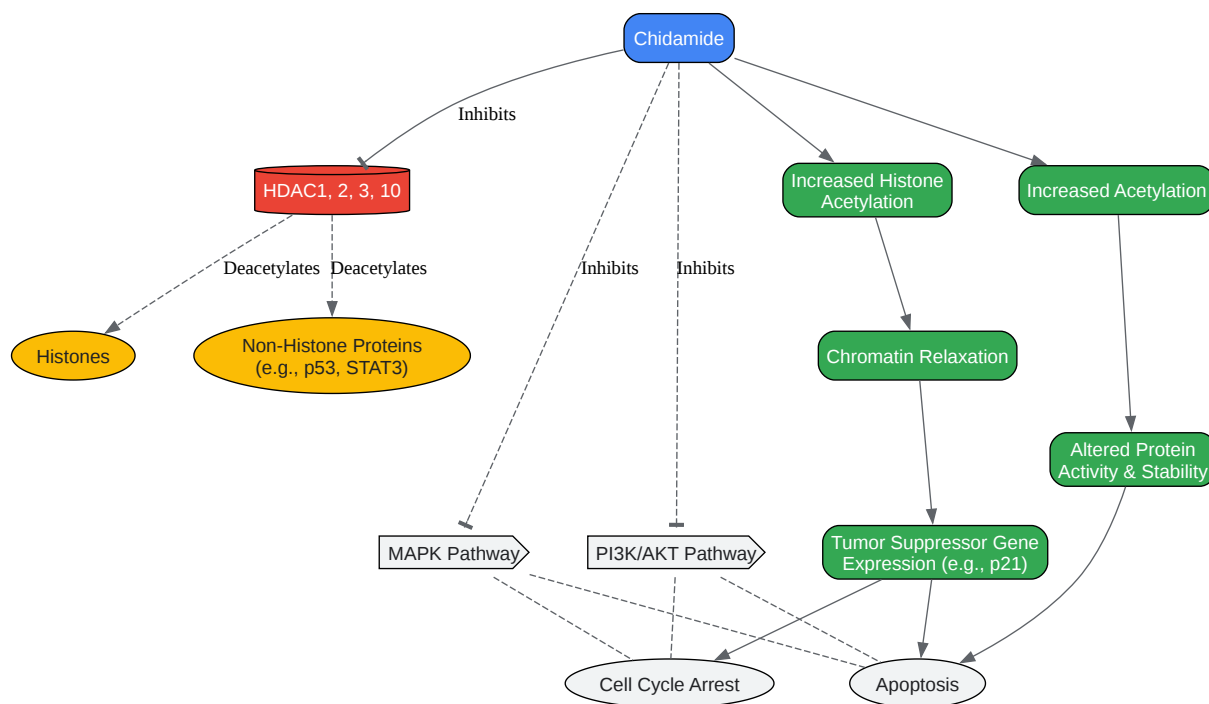
## Visualizing the Data and Mechanisms

The following diagrams illustrate the meta-analysis workflow, the molecular mechanism of **Chidamide**, and a comparative summary of treatment outcomes.



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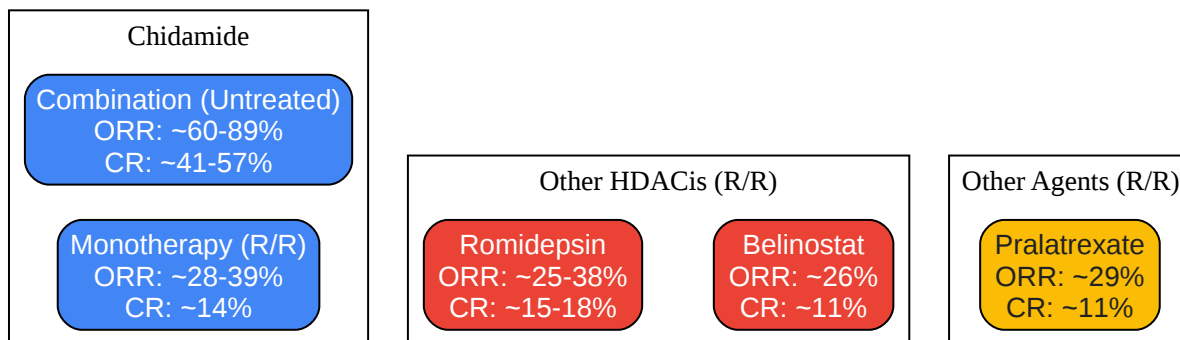
**Diagram 1:** Meta-analysis workflow for evaluating **Chidamide** clinical trial data.



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**Diagram 2:** Simplified signaling pathway for **Chidamide**'s mechanism of action in PTCL.





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**Diagram 3:** Comparative overview of ORR and CR rates for various PTCL treatments.

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